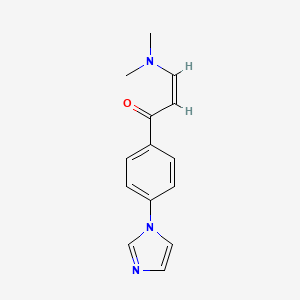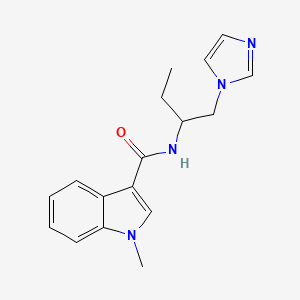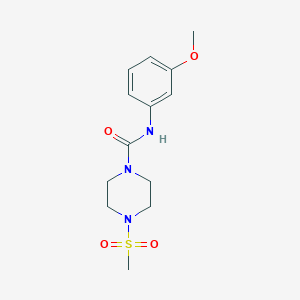
4-METHANESULFONYL-N-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHANESULFONYL-N-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes a methanesulfonyl group, a methoxyphenyl group, and a piperazine ring. These structural features contribute to its reactivity and functionality in various chemical processes.
Preparation Methods
The synthesis of 4-METHANESULFONYL-N-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-methoxyphenylamine with methanesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with piperazine-1-carboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-METHANESULFONYL-N-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group, forming new derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as methanesulfonic acid and the corresponding amine.
Scientific Research Applications
4-METHANESULFONYL-N-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is employed in biochemical assays to study enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects includes investigations into its role as an inhibitor of specific enzymes or receptors.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-METHANESULFONYL-N-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the piperazine ring can interact with receptor sites, modulating their activity and leading to various biological effects. These interactions are crucial for its potential therapeutic applications.
Comparison with Similar Compounds
4-METHANESULFONYL-N-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE can be compared with other similar compounds, such as:
4-Methanesulfonyl-N-(3-methoxyphenyl)methyl]aniline: This compound shares the methanesulfonyl and methoxyphenyl groups but differs in its overall structure and reactivity.
(4-Methanesulfonyl-3-methoxyphenyl)boronic acid: This compound contains a boronic acid group, which imparts different chemical properties and applications.
N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-Benzyloxycarbonyl-Piperazine-2-Carboxamide: This compound has a similar piperazine ring but includes additional functional groups that alter its biological activity.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-4-methylsulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-20-12-5-3-4-11(10-12)14-13(17)15-6-8-16(9-7-15)21(2,18)19/h3-5,10H,6-9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHMUMRGEZTJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5461813.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2,2-dimethylpropanamide](/img/structure/B5461816.png)
![N1,N1-DIETHYL-N4-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE](/img/structure/B5461822.png)
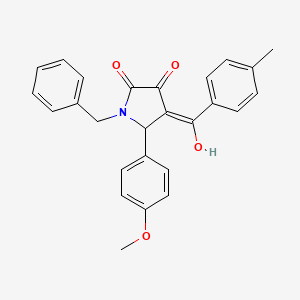
![N-[1-(4-nitrophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B5461839.png)
![N-{[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5461848.png)
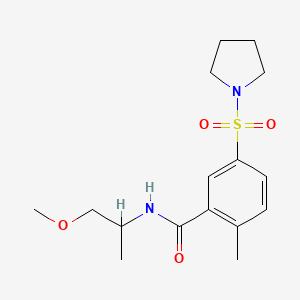
![4-benzoyl-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5461859.png)
![N-(3-{[(2-methoxy-5-methylphenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B5461877.png)
![(6Z)-6-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5461886.png)
![N-(1-cyclohex-1-en-1-ylethyl)-2-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5461891.png)
![4-{4-HYDROXY-5-OXO-2-[4-(PROPAN-2-YL)PHENYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B5461900.png)
